molecular formula C29H36ClN7O6 B1212063 Z-Gly-Gly-Arg-4m-betana hydrochloride CAS No. 63424-41-9

Z-Gly-Gly-Arg-4m-betana hydrochloride

Cat. No.: B1212063
CAS No.: 63424-41-9
M. Wt: 614.1 g/mol
InChI Key: ZHYMKOBIONUEST-UHFFFAOYSA-N
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Description

Z-Gly-Gly-Arg-4m-betana hydrochloride: is a synthetic peptide compound with the chemical formula C29H36ClN7O6 and a molecular weight of 614.09 g/mol . It is known for its applications in biochemical research, particularly as a substrate for enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Arg-4m-betana hydrochloride typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process includes the following steps:

    Attachment of the first amino acid: to a solid resin support.

    Sequential addition of protected amino acids: (Glycine, Glycine, Arginine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Cleavage of the peptide: from the resin and removal of protecting groups using trifluoroacetic acid (TFA).

    Purification: of the crude peptide by high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-Gly-Arg-4m-betana hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.

    Oxidation: The arginine residue can undergo oxidation, particularly at the guanidino group, forming products like ornithine.

    Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with other residues to study structure-activity relationships.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products:

Mechanism of Action

Z-Gly-Gly-Arg-4m-betana hydrochloride acts as a substrate for proteolytic enzymes. The mechanism involves the cleavage of the peptide bond between specific amino acids by the enzyme’s active site. This interaction is crucial for studying enzyme kinetics and inhibitor screening. The molecular targets include proteases like trypsin and enteropeptidase, which recognize and cleave the peptide at specific sites .

Comparison with Similar Compounds

Uniqueness: Z-Gly-Gly-Arg-4m-betana hydrochloride is unique due to its specific structure, which allows for distinct interactions with proteolytic enzymes. Its use as a substrate in various assays provides valuable insights into enzyme function and regulation .

Properties

CAS No.

63424-41-9

Molecular Formula

C29H36ClN7O6

Molecular Weight

614.1 g/mol

IUPAC Name

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride

InChI

InChI=1S/C29H35N7O6.ClH/c1-41-24-15-21(14-20-10-5-6-11-22(20)24)35-27(39)23(12-7-13-32-28(30)31)36-26(38)17-33-25(37)16-34-29(40)42-18-19-8-3-2-4-9-19;/h2-6,8-11,14-15,23H,7,12-13,16-18H2,1H3,(H,33,37)(H,34,40)(H,35,39)(H,36,38)(H4,30,31,32);1H

InChI Key

ZHYMKOBIONUEST-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl

SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl

Synonyms

enzoyloxycarbonyl-Gly-Gly-Arg-4-methoxy-2-naphthylamide
benzoyloxycarbonylglycyl-glycyl-arginine-4-methoxy-2-naphthylamide

Origin of Product

United States

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